molecular formula C10H11NO3 B1580426 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 91523-50-1

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1580426
CAS RN: 91523-50-1
M. Wt: 193.2 g/mol
InChI Key: WQTOOVAQGWLHKC-UHFFFAOYSA-N
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Patent
US06664250B2

Procedure details

A suspension of 1,2,3,4-tetrahydro-6-hydroxy-1-isoquinolinecarboxylic acid (5.0 g, 25.9 mmol, prepared according to W. K. Anderson, H. L. McPherson, J. S. New and A. C. Rick, Journal of Medicinal Chemistry, Vol. 27, p. 1321, 1984) in methanol (150 mL) was treated with acetyl chloride (3 mL) (reaction mixture became homogenous) and heated under reflux for 24 hours. The reaction mixture was then cooled to room temperature and concentrated in vacuo. It was diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and water. After drying over anhydrous magnesium sulfate, the solvent was removed in vacuo to yield the title compound (4.0 g, 75%) as a colorless solid, mp 214-216° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([OH:14])=[O:13])[NH:7][CH2:6][CH2:5]2.[C:15](Cl)(=O)C>CO>[CH3:15][O:13][C:12]([CH:8]1[C:9]2[C:4](=[CH:3][C:2]([OH:1])=[CH:11][CH:10]=2)[CH2:5][CH2:6][NH:7]1)=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C2CCNC(C2=CC1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
It was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NCCC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.